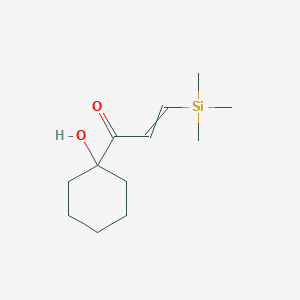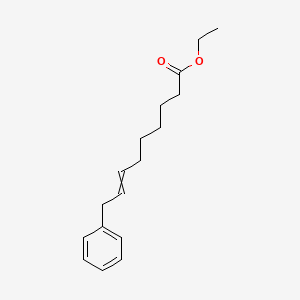![molecular formula C28H30N6O2 B12536694 (2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid CAS No. 655251-54-0](/img/structure/B12536694.png)
(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid is a complex organic compound featuring multiple pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid typically involves multi-step organic reactions. One common approach is the reaction of pyridin-2-ylmethylamine with a suitable butanoic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a therapeutic setting.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring structure and have been studied for their biological activities.
N-pyridin-2-yl carbamates: These compounds also contain pyridine rings and are synthesized using similar methods.
Uniqueness
(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid is unique due to its specific arrangement of pyridine rings and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
655251-54-0 |
|---|---|
Fórmula molecular |
C28H30N6O2 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
(2S)-2,4-bis[bis(pyridin-2-ylmethyl)amino]butanoic acid |
InChI |
InChI=1S/C28H30N6O2/c35-28(36)27(34(21-25-11-3-7-16-31-25)22-26-12-4-8-17-32-26)13-18-33(19-23-9-1-5-14-29-23)20-24-10-2-6-15-30-24/h1-12,14-17,27H,13,18-22H2,(H,35,36)/t27-/m0/s1 |
Clave InChI |
INROBTYMCJEQNQ-MHZLTWQESA-N |
SMILES isomérico |
C1=CC=NC(=C1)CN(CC[C@@H](C(=O)O)N(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 |
SMILES canónico |
C1=CC=NC(=C1)CN(CCC(C(=O)O)N(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


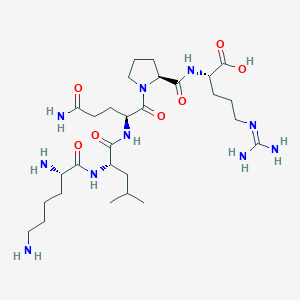
![1-{2-[3,5-Bis(2,2-diphenylethenyl)phenyl]ethenyl}pyrene](/img/structure/B12536618.png)
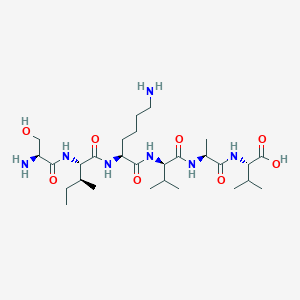
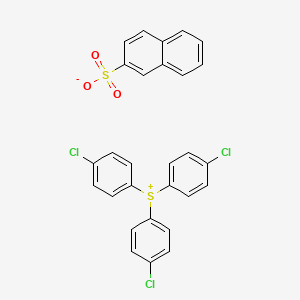
![N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrochloride](/img/structure/B12536635.png)
![9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12536636.png)
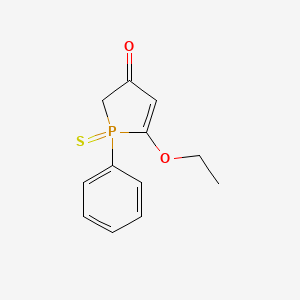
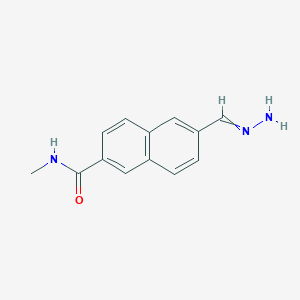
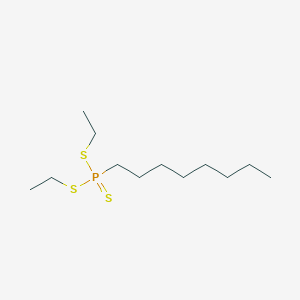
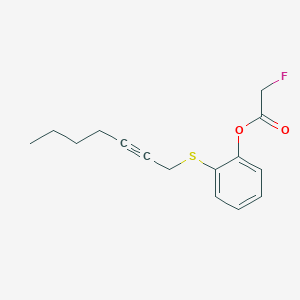
![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
![2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12536679.png)
